Cas no 894767-26-1 ((2R)-4-oxopiperidine-2-carboxylic acid)

(2R)-4-oxopiperidine-2-carboxylic acid structure
894767-26-1 structure
Product name:(2R)-4-oxopiperidine-2-carboxylic acid
CAS No:894767-26-1
MF:C6H9NO3
MW:143.140561819077
CID:1941819
PubChem ID:11008023

(2R)-4-oxopiperidine-2-carboxylic acid Chemical and Physical Properties

Names and Identifiers

    • (r)-4-oxopiperidine-2-carboxylic Acid
    • (2R)-4-Oxo-2-piperidinecarboxylic acid (ACI)
    • Pipecolic acid, 4-oxo-, L- (7CI)
    • (2R)-4-Oxopiperidine-2-carboxylic acid
    • (R)-4-OXOPIPERIDINE-2-CARBOXYLICACID
    • SCHEMBL15606429
    • AC-35178
    • DB-344868
    • 894767-26-1
    • A846934
    • FD7137
    • (R)-4-OXOPIPERIDINE-2- CARBOXYLIC ACID
    • (2R)-4-oxopiperidine-2-carboxylic acid
    • Inchi: 1S/C6H9NO3/c8-4-1-2-7-5(3-4)6(9)10/h5,7H,1-3H2,(H,9,10)/t5-/m1/s1
    • InChI Key: UAISREBYDOFHJY-RXMQYKEDSA-N
    • SMILES: C([C@@H]1NCCC(=O)C1)(=O)O

Computed Properties

  • Exact Mass: 143.05800
  • Monoisotopic Mass: 143.058243149g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 2
  • Hydrogen Bond Acceptor Count: 4
  • Heavy Atom Count: 10
  • Rotatable Bond Count: 1
  • Complexity: 166
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 1
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: -3.4
  • Topological Polar Surface Area: 66.4Ų

Experimental Properties

  • PSA: 66.40000
  • LogP: -0.27910

(2R)-4-oxopiperidine-2-carboxylic acid Security Information

(2R)-4-oxopiperidine-2-carboxylic acid Customs Data

  • HS CODE:2933399090
  • Customs Data:

    China Customs Code:

    2933399090

    Overview:

    2933399090. Other compounds with non fused pyridine rings in structure. VAT:17.0%. Tax refund rate:13.0%. Regulatory conditions:nothing. MFN tariff:6.5%. general tariff:20.0%

    Declaration elements:

    Product Name, component content, use to, Please indicate the appearance of Urotropine, 6- caprolactam please indicate the appearance, Signing date

    Summary:

    2933399090. other compounds containing an unfused pyridine ring (whether or not hydrogenated) in the structure. VAT:17.0%. Tax rebate rate:13.0%. . MFN tariff:6.5%. General tariff:20.0%

(2R)-4-oxopiperidine-2-carboxylic acid Pricemore >>

Enterprise No. Product name Cas No. Purity Specification Price update time Inquiry
Alichem
A129005992-10g
(R)-4-Oxopiperidine-2-carboxylic acid
894767-26-1 97%
10g
$2110.50 2023-08-31
NAN JING YAO SHI KE JI GU FEN Co., Ltd.
PBLJ0863-1G
(2R)-4-oxopiperidine-2-carboxylic acid
894767-26-1 95%
1g
¥ 2,560.00 2023-04-13
Alichem
A129005992-5g
(R)-4-Oxopiperidine-2-carboxylic acid
894767-26-1 97%
5g
$1407.00 2023-08-31
Ambeed
A275570-1g
(R)-4-Oxopiperidine-2-carboxylic acid
894767-26-1 97%
1g
$466.0 2024-04-16
CHENG DOU FEI BO YI YAO Technology Co., Ltd.
ARK-1939-1g
(R)-4-Oxopiperidine-2-carboxylic acid
894767-26-1 95%
1g
$1800 2023-09-07
NAN JING YAO SHI KE JI GU FEN Co., Ltd.
PBLJ0863-100.0mg
(2R)-4-oxopiperidine-2-carboxylic acid
894767-26-1 95%
100.0mg
¥752.0000 2024-07-20
Alichem
A129005992-25g
(R)-4-Oxopiperidine-2-carboxylic acid
894767-26-1 97%
25g
$3551.00 2023-08-31
NAN JING YAO SHI KE JI GU FEN Co., Ltd.
PBLJ0863-500.0mg
(2R)-4-oxopiperidine-2-carboxylic acid
894767-26-1 95%
500.0mg
¥1679.0000 2024-07-20
NAN JING YAO SHI KE JI GU FEN Co., Ltd.
PBLJ0863-1.0g
(2R)-4-oxopiperidine-2-carboxylic acid
894767-26-1 95%
1.0g
¥2515.0000 2024-07-20
SHANG HAI HAO HONG Biomedical Technology Co., Ltd.
1547092-1g
(R)-4-oxopiperidine-2-carboxylic acid
894767-26-1 98%
1g
¥3366.00 2024-04-26

Additional information on (2R)-4-oxopiperidine-2-carboxylic acid

Comprehensive Overview of (2R)-4-oxopiperidine-2-carboxylic acid (CAS No. 894767-26-1): Properties, Applications, and Research Insights

(2R)-4-oxopiperidine-2-carboxylic acid (CAS No. 894767-26-1) is a chiral piperidine derivative that has garnered significant attention in pharmaceutical and biochemical research. This compound, characterized by its 4-oxopiperidine backbone and carboxylic acid functionality, serves as a versatile building block in drug discovery and organic synthesis. Its stereospecific (2R) configuration makes it particularly valuable for designing enantioselective catalysts and bioactive molecules.

Recent trends in AI-driven drug discovery and green chemistry have amplified interest in compounds like (2R)-4-oxopiperidine-2-carboxylic acid. Researchers frequently search for "piperidine derivatives in medicinal chemistry" or "chiral synthons for asymmetric synthesis," reflecting its relevance in modern workflows. The compound’s hydrogen bond donor/acceptor capacity aligns with current explorations of bioisosteric replacements in lead optimization.

From a structural perspective, the ketone group at position 4 and carboxyl group at position 2 enable diverse reactivity patterns. This explains its utility in constructing N-heterocyclic scaffolds, a hot topic in queries like "how to modify piperidine rings for improved bioavailability." Studies highlight its role in synthesizing proline analogs and enzyme inhibitors, addressing popular search terms such as "natural product-inspired drug design."

Analytical data for CAS No. 894767-26-1 reveals high purity (>98% HPLC) and stability under inert conditions, critical for users investigating "storage conditions for sensitive intermediates." Its solubility profile (polar organic solvents) supports applications in peptide coupling reactions—a frequently searched technique. Notably, the compound’s low cytotoxicity in preliminary assays aligns with the growing demand for "safer synthetic building blocks."

Innovative applications include its use in metal-organic frameworks (MOFs) for asymmetric catalysis, responding to searches about "sustainable catalytic systems." Patent analyses show increasing incorporation of (2R)-4-oxopiperidine-2-carboxylic acid in kinase inhibitor designs, correlating with trending queries on "targeted cancer therapeutics."

In conclusion, 894767-26-1 exemplifies how chiral piperidine derivatives bridge academic research and industrial applications. Its synergy with computational chemistry tools (another high-search-volume topic) positions it as a key player in next-generation structure-activity relationship (SAR) studies.

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